molecular formula C22H19N5O B11522077 2-amino-N'-[(1E)-2-(1H-benzimidazol-1-yl)-1-phenylethylidene]benzohydrazide

2-amino-N'-[(1E)-2-(1H-benzimidazol-1-yl)-1-phenylethylidene]benzohydrazide

Cat. No.: B11522077
M. Wt: 369.4 g/mol
InChI Key: OYYLLBNIYHVHPR-QQTULTPQSA-N
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Description

2-Amino-N’-[(1E)-2-(1H-1,3-benzodiazol-1-yl)-1-phenylethylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound features a benzodiazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N’-[(1E)-2-(1H-1,3-benzodiazol-1-yl)-1-phenylethylidene]benzohydrazide typically involves the condensation of 2-amino-benzohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N’-[(1E)-2-(1H-1,3-benzodiazol-1-yl)-1-phenylethylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Amino-N’-[(1E)-2-(1H-1,3-benzodiazol-1-yl)-1-phenylethylidene]benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N’-[(1E)-2-(1H-1,3-benzodiazol-1-yl)-1-phenylethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of bacteria by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-2-(1H-1,3-benzodiazol-1-yl)-1-phenylethylidene]benzohydrazide
  • 2-Amino-N’-[(1E)-2-(1H-1,3-benzothiazol-1-yl)-1-phenylethylidene]benzohydrazide
  • 2-Amino-N’-[(1E)-2-(1H-1,3-benzimidazol-1-yl)-1-phenylethylidene]benzohydrazide

Uniqueness

2-Amino-N’-[(1E)-2-(1H-1,3-benzodiazol-1-yl)-1-phenylethylidene]benzohydrazide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzodiazole moiety, in particular, is associated with a wide range of pharmacological properties .

Properties

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

IUPAC Name

2-amino-N-[(E)-[2-(benzimidazol-1-yl)-1-phenylethylidene]amino]benzamide

InChI

InChI=1S/C22H19N5O/c23-18-11-5-4-10-17(18)22(28)26-25-20(16-8-2-1-3-9-16)14-27-15-24-19-12-6-7-13-21(19)27/h1-13,15H,14,23H2,(H,26,28)/b25-20-

InChI Key

OYYLLBNIYHVHPR-QQTULTPQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=CC=C2N)/CN3C=NC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2N)CN3C=NC4=CC=CC=C43

Origin of Product

United States

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